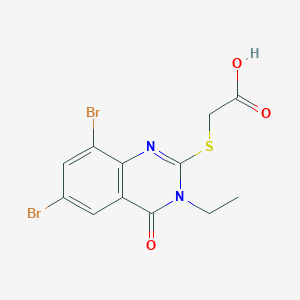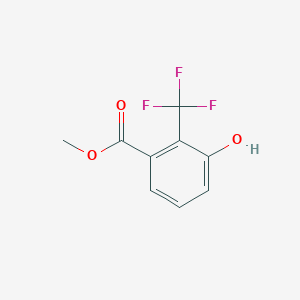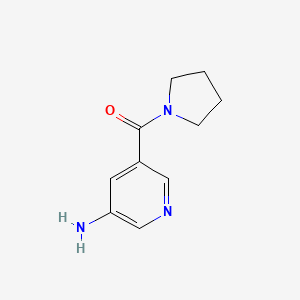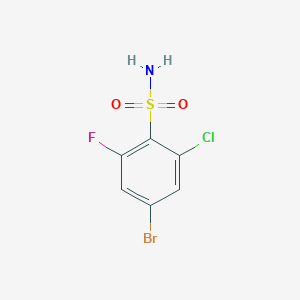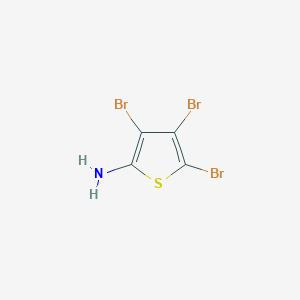
3,4,5-Tribromothiophen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Tribromothiophen-2-amine is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of three bromine atoms at the 3, 4, and 5 positions of the thiophene ring and an amine group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Tribromothiophen-2-amine typically involves the bromination of thiophene derivatives followed by amination. One common method includes the bromination of thiophene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the desired positions. The resulting tribromothiophene is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Tribromothiophen-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light.
Amination: Ammonia or primary amines in the presence of a base or under high-temperature conditions.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substituted Thiophenes: Products with different substituents replacing the bromine atoms.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states.
Coupled Products: Complex molecules formed through coupling reactions.
Scientific Research Applications
3,4,5-Tribromothiophen-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe or intermediate in the study of biological pathways and mechanisms.
Industrial Chemistry: It is employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-Tribromothiophen-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine atoms can enhance the compound’s binding affinity and specificity for certain molecular targets. In materials science, its electronic properties are exploited to improve the performance of organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trichlorothiophen-2-amine: Similar structure with chlorine atoms instead of bromine.
2-Amino-3,4,5-tribromopyridine: A pyridine derivative with similar bromine substitution.
3,4,5-Tribromothiophen-2-carboxylic acid: A carboxylic acid derivative of the same thiophene core.
Uniqueness
3,4,5-Tribromothiophen-2-amine is unique due to the specific positioning of bromine atoms, which can influence its reactivity and interactions with other molecules. The presence of an amine group at the 2 position also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C4H2Br3NS |
|---|---|
Molecular Weight |
335.84 g/mol |
IUPAC Name |
3,4,5-tribromothiophen-2-amine |
InChI |
InChI=1S/C4H2Br3NS/c5-1-2(6)4(8)9-3(1)7/h8H2 |
InChI Key |
HZKWBWJQFBGVAL-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=C1Br)Br)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


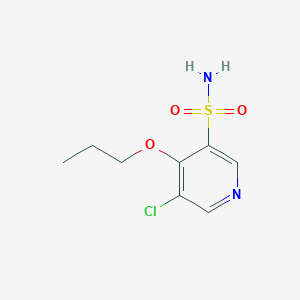
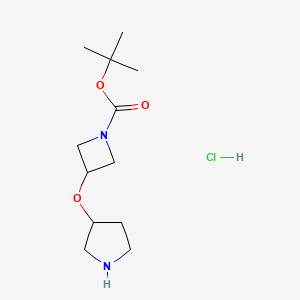
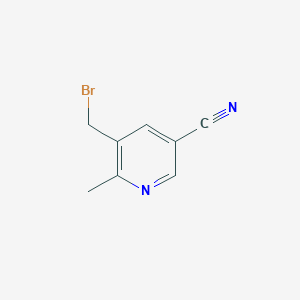
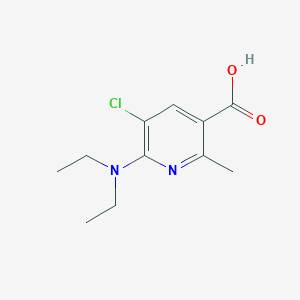

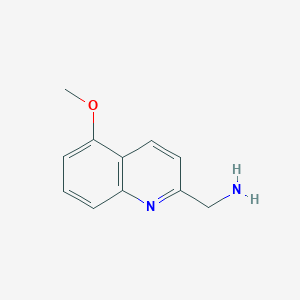
![6-Fluoro-3'-formyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12998835.png)
